5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the chloro and methanesulfonyl groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of pyrimidine compounds are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may be investigated for its interactions with biological macromolecules.
Medicine
Pyrimidine derivatives are known for their pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. This compound could be explored for its potential therapeutic applications in these areas.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. Typically, such compounds may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methanesulfonylpyrimidine-4-carboxamide: A simpler analogue with similar functional groups.
N-(3-Chlorophenyl)-N-methylpyrimidine-4-carboxamide: A related compound with a different substitution pattern.
Uniqueness
The uniqueness of 5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C17H17Cl2N3O5S2 |
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Molecular Weight |
478.4 g/mol |
IUPAC Name |
5-chloro-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O5S2/c1-28(24,25)17-20-8-14(19)15(21-17)16(23)22(13-5-6-29(26,27)10-13)9-11-3-2-4-12(18)7-11/h2-4,7-8,13H,5-6,9-10H2,1H3 |
InChI Key |
VKWUHCPFJGABLW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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